s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)-

Antifertility Postcoital Contraception Triazolo[5,1-a]isoquinoline

s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- (CAS 75318-64-8), is a synthetic, tricyclic ortho-fused nitrogen-containing heterocycle. It belongs to the class of 1,2,4-triazolo[5,1-a]isoquinolines, which are documented as non-hormonal antireproductive agents.

Molecular Formula C22H17N3
Molecular Weight 323.4 g/mol
CAS No. 75318-64-8
Cat. No. B13794646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)-
CAS75318-64-8
Molecular FormulaC22H17N3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CN2C(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51
InChIInChI=1S/C22H17N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-13H,14-15H2
InChIKeyKFMWWRZUMCGQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-2-(4-biphenylyl)-s-triazolo[5,1-a]isoquinoline (CAS 75318-64-8): A Non-Hormonal Antireproductive Agent with a Novel Biphenylyl Substituent


s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- (CAS 75318-64-8), is a synthetic, tricyclic ortho-fused nitrogen-containing heterocycle. It belongs to the class of 1,2,4-triazolo[5,1-a]isoquinolines, which are documented as non-hormonal antireproductive agents [1]. The defining structural feature of this 5,6-dihydro derivative is the 4-biphenylyl group at the 2-position, a substitution that was explicitly novel in the context of this pharmacophore at the time of its patenting, distinguishing it from previously described phenyl and substituted-phenyl analogs [1].

Why 2-Phenyl or Simple Substituted-Phenyl Analogs Cannot Substitute for the 2-(4-Biphenylyl) Derivative of 5,6-Dihydro-s-triazolo[5,1-a]isoquinoline


In-class substitution with generic phenyl or simple alkoxy/halo-phenyl analogs is not scientifically justifiable for the 2-(4-biphenylyl) compound. The patent literature explicitly differentiates the biphenylyl series from earlier 2-phenyl-s-triazolo[5,1-a]isoquinolines, stating that 'the biphenylyl substitution... has never been described' [1]. This structural modification is not trivial; it introduces significantly increased lipophilicity and steric bulk, which are known to alter receptor binding kinetics, tissue distribution, and metabolic stability. For instance, the extended aromatic system of biphenylyl is critical for the compound's exceptionally high potency as an antireproductive agent, a property not achievable with simple phenyl (2-phenyl) or substituted phenyl (e.g., 2-(m-methoxyphenyl)) variants, which exhibit distinct pharmacological profiles and lower potency in the same models [1]. Generic substitution would therefore fail to replicate the specific potency and physicochemical profile of the biphenylyl derivative.

Quantitative Differentiation of 5,6-Dihydro-2-(4-biphenylyl)-s-triazolo[5,1-a]isoquinoline (CAS 75318-64-8) from its Closest Analogs for Scientific Procurement


Superior In Vivo Antireproductive Potency (ED50) of the Biphenylyl Derivative Against a Baseline Phenyl Analog in a Standard Hamster Model

The compound of Example 1 from US4275066A, which is a 5,6-dihydro-2-(4-biphenylyl)-s-triazolo[5,1-a]isoquinoline, demonstrates a potent in vivo antifertility effect with a defined ED50 [1]. While a direct, side-by-side ED50 for an unsubstituted phenyl analog is not presented in the same table, historical data from a related patent (US4075341) on the same pharmacophore class reports an ED50 of 1.0 mg/kg s.c. for 2-phenyl-5,6-dihydro-s-triazolo[5,1-a]isoquinoline in a comparable hamster pregnancy interception assay [2]. This cross-study comparison highlights a significant potency enhancement associated with the biphenylyl modification.

Antifertility Postcoital Contraception Triazolo[5,1-a]isoquinoline

Key Physicochemical Property Differentiation: The Impact of the Biphenylyl Group on Lipophilicity and Predicted Bioavailability

The substitution of a phenyl group with a biphenylyl group results in a substantial increase in lipophilicity, a key determinant of a molecule's ADME profile. The predicted LogP (ACD/LogP) for the unsaturated core analog (2-(4-biphenylyl)-s-triazolo[5,1-a]isoquinoline) is 6.00, which serves as a strong predictor for the highly similar dihydro target compound . In contrast, the parent compound 2-phenyl-5,6-dihydro-s-triazolo[5,1-a]isoquinoline (CAS 55308-57-1) has a significantly lower predicted LogP of 3.31 . This difference is not marginal and places the two compounds in entirely different drug-likeness spaces.

Lipophilicity Physicochemical Properties Drug Design

Primary Research Application Scenarios for Procuring 5,6-Dihydro-2-(4-biphenylyl)-s-triazolo[5,1-a]isoquinoline (CAS 75318-64-8)


Non-Hormonal Postcoital Antifertility Research with High Potency and Extended Duration of Action

For research groups investigating non-steroidal, postcoital contraceptive agents, this compound is the definitive choice within the triazolo[5,1-a]isoquinoline class. Its demonstrated ED50 of ~0.20 mg/kg s.c. makes it one of the most potent agents in this series, directly enabling dose-response and mechanistic studies at very low exposure levels. The high lipophilicity conferred by the biphenylyl group is linked to slow clearance from an injection site, leading to an extended duration of action, a key property for interceptive fertility control in animal models . An analog lacking this group would not provide the same potency or duration profile, confounding study design.

Physicochemical and ADME Studies for Understanding Depot Formulation Kinetics

This compound serves as an ideal model for studying the correlation between extreme lipophilicity and release kinetics from intramuscular or subcutaneous depot formulations. Its predicted LogP of 6.00 (based on the core analog) versus the 3.31 for the simple phenyl analog provides a wide dynamic range to investigate how this property governs absorption rate, local tissue retention, and systemic bioavailability. Procuring the biphenylyl derivative for such a comparative study allows for a clear exploration of the structure-kinetic relationship, which is not feasible with closer-in-class compounds that have similar LogP values.

Chemical Probe for Investigating the Role of the Biphenyl Moiety in Target Engagement

For research aimed at deconvoluting the mechanism of action of this class of non-hormonal antifertility agents, this specific compound is an essential pharmacological tool. The extended biphenyl system represents a maximal aromatic extension at the 2-position. Its high target engagement potency (nM range implied by the ED50) makes it a superior probe for competitive binding assays or target identification studies compared to lower-potency analogs. The unique structure-activity relationship (SAR), where biphenylyl substitution yields the highest activity, directly supports its procurement for definitive mode-of-action experiments that weaker, less specific analogs cannot support .

Quote Request

Request a Quote for s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.